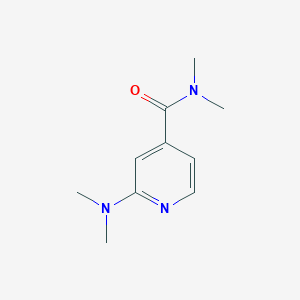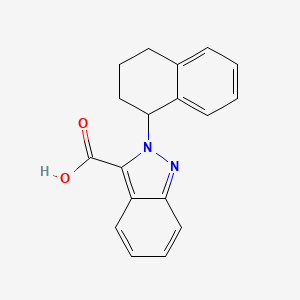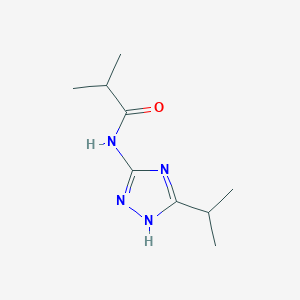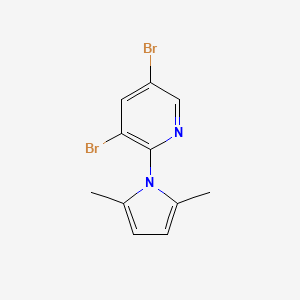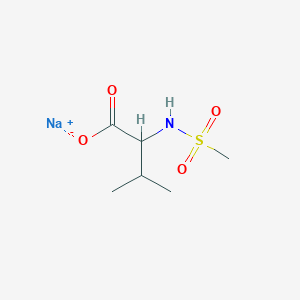
Sodium 2-methanesulfonamido-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methanesulfonamido-3-methylbutanoate is a chemical compound with the CAS Number: 1396964-35-4 . It has a molecular weight of 217.22 and its IUPAC name is sodium 3-methyl-2-[(methylsulfonyl)amino]butanoate . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Sodium 2-methanesulfonamido-3-methylbutanoate is 1S/C6H13NO4S.Na/c1-4(2)5(6(8)9)7-12(3,10)11;/h4-5,7H,1-3H3,(H,8,9);/q;+1/p-1 . The InChI key is RNKAUJHGDIYBLS-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 2-methanesulfonamido-3-methylbutanoate is a powder that is stored at room temperature . Its molecular weight is 217.22 and its molecular formula is C6H12NNaO4S .Applications De Recherche Scientifique
Chemical Shift Determination in Cyclodextrin Solutions
Sodium methanesulfonate, closely related to Sodium 2-methanesulfonamido-3-methylbutanoate, serves as a good internal reference for chemical shift determination in aqueous solutions containing cyclodextrin and anionic guests. This application is crucial for accurate NMR analysis in chemical research (Funasaki et al., 2000).
Drag Reduction in Polymer Solutions
In the study of water-soluble polyampholytes for drag reduction, sodium 3-acrylamido-3-methylbutanoate (NaAMB), a variant of Sodium 2-methanesulfonamido-3-methylbutanoate, has been synthesized and characterized. These polyampholytes demonstrate significant drag reduction behaviors, which are critical for applications in fluid dynamics and materials engineering (Mumick et al., 1994).
Ion Binding to Anionic Polyelectrolytes
Research on the binding affinities of various ions to homopolymers like sodium 3-acrylamido-3-methylbutanoate (NaAMB) provides insights into ion-polymer interactions. This is important for developing advanced materials with specific ion-binding properties (Newman & McCORMICK, 1994).
pH-Responsive Polymer Behavior
Sodium 3-acrylamido-3-methylbutanoate, as part of AB diblock copolymers, exhibits pH-responsive behavior, demonstrating reversible self-assembly and micellization. This has significant implications in the field of smart materials and responsive polymer systems (Sumerlin et al., 2003).
Odor Control in Industrial Processes
In studies focusing on odor control, the role of related compounds like methanesulfonic acid highlights the potential applications of Sodium 2-methanesulfonamido-3-methylbutanoate in environmental engineering and industrial processes (Yang et al., 2016).
Synthesis of Water-Soluble Copolymers
Research on the synthesis of responsive associative terpolymers involving sodium 3-acrylamido-3-methylbutanoate contributes to the development of novel materials with specific solution properties, relevant in various industrial and biomedical applications (McCORMICK et al., 1992).
Electrochemical Applications
The study of sodium insertion into vanadium pentoxide using methanesulfonyl chloride highlights the potential electrochemical applications of Sodium 2-methanesulfonamido-3-methylbutanoate in energy storage and conversion technologies (Su et al., 2001).
Aerosol Particle Characterization
Effective density measurements of sodium methanesulfonate nanoparticles provide vital data for aerosol research, relevant to environmental monitoring and atmospheric science studies (Perraud et al., 2023).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
sodium;2-(methanesulfonamido)-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na/c1-4(2)5(6(8)9)7-12(3,10)11;/h4-5,7H,1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKAUJHGDIYBLS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])NS(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methanesulfonamido-3-methylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
